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Compound of Interest

Compound Name: 2-Methyl-8-quinolinyl 2-furoate
CAS No.: 419541-93-8
Cat. No.: B405300
Get Quote
. J

Compound Identity & Significance

2-Methyl-8-quinolinyl 2-furoate is a heterocyclic ester combining the metal-chelating
properties of the 8-hydroxyquinoline scaffold with the heteroaromatic furan moiety.[2] It is
primarily of interest in medicinal chemistry as a potential prodrug (masking the hydroxyl group
to improve lipophilicity) or as a ligand precursor in coordination chemistry.[2]

e IUPAC Name: (2-methylquinolin-8-yl) furan-2-carboxylate[2]
e Molecular Formula:

[2]

¢ Molecular Weight: 253.26 g/mol [2]
+ Component Moieties:
o Alcohol: 2-Methyl-8-quinolinol (8-Hydroxyquinaldine)[2]

o Acid: 2-Furoic acid (Furan-2-carboxylic acid)[2]
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Structural Visualization

The following diagram illustrates the synthesis and structural connectivity, highlighting the ester
linkage critical for spectroscopic identification.
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Figure 1: Synthetic pathway and structural assembly of the target ester.

Infrared Spectroscopy (FT-IR) Analysis

Infrared spectroscopy provides the most immediate confirmation of the ester formation.[2] The
disappearance of the broad O-H stretch of the starting quinolinol and the appearance of the
ester carbonyl are the primary indicators.[2]

Key Diagnostic Bands
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Frequency (
Functional Group Intensity Assignment

)

Primary Diagnostic:
Stretching vibration of
the newly formed
Ester C=0 1735 — 1750 Strong ester carbonyl.[]
Distinct from the acid

C=0 (~1680

)-[2]

Asymmetric stretching
C-O-C (Ester) 1150 - 1250 Strong of the ester linkage
(C-0-C).[2]

Ring stretching
- . vibration characteristic
C=N (Quinoline) 1590 - 1610 Medium o
of the quinoline

system.[2]

Skeletal vibrations of
C=C (Aromatic) 1450 - 1500 Medium both the furan and
quinoline rings.[2]

C-H stretching of
C-H (Aromatic) 3000 - 3100 Weak furan and quinoline
rings.[2]

Purity Check:
Absence of the broad

O-H band (3200-3500
Absence of O-H > 3200 -
) confirms full

conversion of the

starting material.[2]

Protocol Note: Samples should be prepared as KBr pellets or analyzed via ATR (Attenuated
Total Reflectance) on a diamond crystal. Ensure the sample is dry, as residual water can mimic
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the O-H peak.[2]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[2] The spectrum will show two distinct
aromatic systems (quinoline and furan) and a characteristic singlet for the methyl group.[2]

H NMR (Proton) Data (400 MHz, )

The chemical shifts below are predicted based on the shielding/deshielding effects of the ester
group on the parent moieties.
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Proton

Shift ( Coupling (
Environmen Multiplicity Integration Assignment
t » Ppm) , Hz)
Adjacent to
Oxygen
Furan H-5 7.65-7.70 Doublet (d) 1H _
(Furan ring).
[2]
Adjacent to
Furan H-3 7.35-7.40 Doublet (d) 1H
Carbonyl.[2]
Para to
o Nitrogen
Quinoline H-4  8.05-8.10 Doublet (d) 1H o
(Quinoline).
[2]
Quinoline H- ] Aromatic ring
7.60-7.80 Multiplet (m) 2H -
5/H-7 protons.[2]
- . Meta to Ester
Quinoline H-6  7.45-7.50 Triplet (t) 1H )
linkage.[2]
o Beta to
Quinoline H-3  7.30-7.35 Doublet (d) 1H ]
Nitrogen.[2]
Doublet of Beta proton
Furan H-4 6.55 - 6.60 1H
Doublets (dd) of Furan.[2]
Diagnostic:
Methyl (- Methyl grou
yi( 2.70-2.80 Singlet (s) 3H - yigroup
CH3) at C2 of
Quinoline.[2]

C NMR (Carbon) Data (100 MHz, )
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Shift (
Carbon Type Assignment
» PpmM)
Carbonyl (C=0) 157.0 - 158.5 Ester carbonyl carbon.[2]
o Quaternary carbon attached to
Quinoline C-2 ~158.0
Methyl.[2]
o Quaternary carbon attached to
Quinoline C-8 ~147.0
Oxygen (Ester).[2]
Quaternary carbon attached to
Furan C-2 ~145.0
Carbonyl.[2]
Furan C-5 ~147.0 CH adjacent to Oxygen.[1][2]
) Various aromatic carbons
Aromatic CH 110.0 - 138.0 o
(Quinoline & Furan).[2]
Methyl carbon attached to
Methyl (-CH3) 25.0-26.0

Quinoline.[2]

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint.[2]
« lonization Mode: Electron Impact (El, 70 eV) or ESI (+).[2]
e Molecular lon (

): m/z 253(2]

Fragmentation Pathway

The molecule typically cleaves at the ester bond, yielding characteristic ions for the furoyl group
and the quinolinol group.
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Figure 2: Predicted fragmentation pattern in Electron Impact (El) Mass Spectrometry.[2]

Experimental Validation Protocol

To ensure scientific integrity, the following protocol should be used to validate the synthesized
compound against the data above.

Solubility Check: Dissolve 5 mg of the sample in 0.6 mL of

. The compound should be fully soluble.[2] If turbidity persists, filter through a glass wool
plug.[2]

e Solvent Peak Calibration: Calibrate the
H NMR spectrum using the residual
peak at 7.26 ppm.

 Integration Check: Normalize the integral of the methyl singlet (approx 2.75 ppm) to 3.00.
The aromatic region (6.5 — 8.2 ppm) should integrate to exactly 8 protons.[2]

e Impurity Flag: Watch for a broad singlet around 8.0-9.0 ppm (unreacted 2-furoic acid) or a
broad singlet >9.0 ppm (unreacted 8-hydroxyquinaldine phenolic proton).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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